molecular formula C8H5F5O3S B1621162 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate CAS No. 597553-60-1

2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate

Cat. No.: B1621162
CAS No.: 597553-60-1
M. Wt: 276.18 g/mol
InChI Key: JVWDCZRRFOAOPI-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate: is a fluorinated organic compound with the molecular formula C8H5F5O3S and a molecular weight of 276.18 g/mol . This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate typically involves the reaction of pentafluorophenol with ethanesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate is used as a reagent in organic synthesis, particularly in the formation of esters and amides. It is also employed in the synthesis of fluorinated polymers and materials .

Biology and Medicine: In biological research, this compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function. It is also used in the development of fluorinated drugs and imaging agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including coatings, adhesives, and electronic components .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The pentafluorophenyl group enhances the electrophilicity of the sulfonate group, making it more reactive towards nucleophiles. This reactivity is utilized in various chemical transformations, including the modification of biomolecules and the synthesis of complex organic compounds .

Comparison with Similar Compounds

Uniqueness: 2,3,4,5,6-Pentafluorophenyl 1-ethanesulfonate is unique due to its combination of the pentafluorophenyl group and the ethanesulfonate group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and industrial processes .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O3S/c1-2-17(14,15)16-8-6(12)4(10)3(9)5(11)7(8)13/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWDCZRRFOAOPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382441
Record name pentafluorophenyl ethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597553-60-1
Record name pentafluorophenyl ethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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